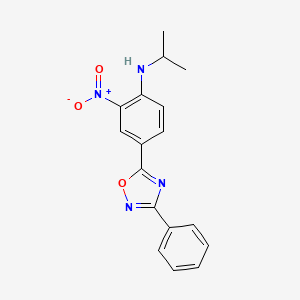
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as INPOAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds and has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied for a variety of scientific research applications. One of the primary areas of interest is in the field of fluorescent chemosensors. This compound has been found to be an excellent fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of amino acids, proteins, and nucleic acids. This compound has been found to have a high selectivity and sensitivity for these targets, making it a valuable tool for researchers in the field.
作用機序
The mechanism of action of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques. The exact nature of the complex that forms between this compound and the target molecule depends on the specific target and the conditions of the experiment.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells in vitro, indicating its potential as a chemotherapeutic agent. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its high selectivity and sensitivity for its target molecules. This makes it a valuable tool for researchers in the field of fluorescent chemosensors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the complex formation between this compound and its target molecule may be affected by the presence of other molecules in the sample, leading to false positives or negatives. Additionally, the use of this compound in living systems may be limited by its potential toxicity and lack of specificity for certain targets.
将来の方向性
There are several potential future directions for research on N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new fluorescent chemosensors based on the structure of this compound. Researchers may also investigate the potential use of this compound as a therapeutic agent for cancer, oxidative stress-related diseases, and inflammatory diseases. Additionally, there may be opportunities to modify the structure of this compound to improve its selectivity and sensitivity for specific targets. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully understand its potential.
合成法
The synthesis of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with isopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a yellow crystalline solid that is purified using a series of recrystallization steps. The synthesis of this compound has been optimized over time, and various modifications have been made to improve the yield and purity of the product.
特性
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(2)18-14-9-8-13(10-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZIHACPGDSKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
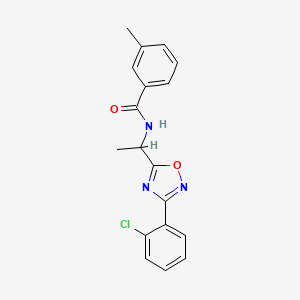
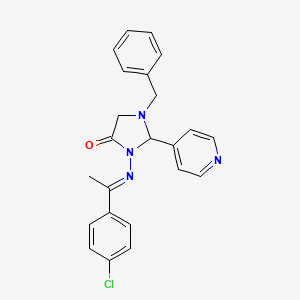
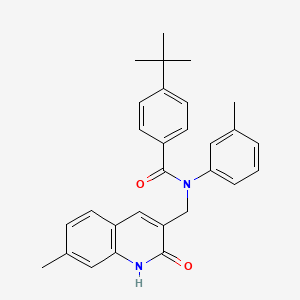

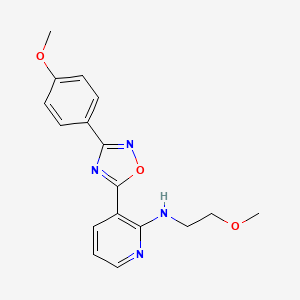
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)
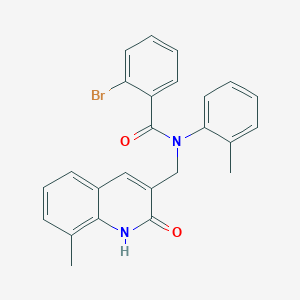
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
![N,4-dimethyl-N-({N'-[(Z)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7707459.png)
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)
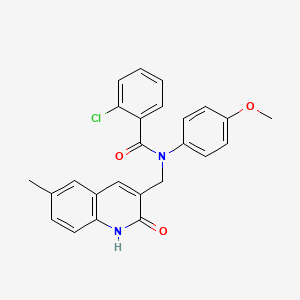
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)

![2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
